Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl-
Description
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- is a polycyclic heterocyclic compound featuring a partially hydrogenated quinolin-5-one core fused with a pyridine ring. Key structural attributes include a hexahydro configuration (saturating six positions of the fused ring system), a methyl substituent at position 1, and a phenacyl group at position 10. These modifications influence its electronic, steric, and lipophilic properties, which are critical for biological interactions.
Properties
CAS No. |
60315-51-7 |
|---|---|
Molecular Formula |
C21H20N2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-methyl-10-phenacyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C21H20N2O2/c1-22-13-7-11-17-20(25)16-10-5-6-12-18(16)23(21(17)22)14-19(24)15-8-3-2-4-9-15/h2-6,8-10,12H,7,11,13-14H2,1H3 |
InChI Key |
UPZFBTCTMOQKEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2=C1N(C3=CC=CC=C3C2=O)CC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis generally begins with quinoline derivatives substituted at positions that allow for subsequent functionalization and ring closure. For example, 2-amino-3-substituted quinolines or 2,4-dichloroquinoline-3-carbonitrile derivatives are common starting points.
Cyclization via Nucleophilic Substitution and Annelation
One classical approach involves nucleophilic substitution at halogenated quinoline derivatives followed by intramolecular cyclization to form the fused hexahydroquinoline ring system. For instance, methyl glycine hydrochloride can displace chlorine atoms on 2,4-dichloroquinoline-3-carbonitrile, followed by base-induced cyclization to yield methyl pyrroloquinoline carboxylates.
Palladium-Catalyzed Heteroannulation
Palladium-catalyzed coupling reactions are employed to construct complex fused ring systems. For example, the reaction of 2-bromo-3-bromomethylquinoline with quinazolin-4(3H)-one under basic conditions, followed by palladium-catalyzed biaryl coupling, affords pentacyclic fused quinoline derivatives structurally related to the target compound.
Photochemical Rearrangement
Photochemical methods induce hydrogen atom abstraction leading to cyclization and formation of pyrroloquinolinone derivatives. Such rearrangements provide access to the hexahydroquinoline core with functionalized substituents at key positions.
Representative Synthetic Scheme (Summary Table)
Mechanistic Insights
- The nucleophilic substitution typically involves displacement of halogen atoms by amino or carbanion nucleophiles, followed by intramolecular cyclization promoted by base.
- Palladium-catalyzed heteroannulation proceeds through oxidative addition, transmetallation, and reductive elimination steps forming new C–C and C–N bonds.
- Photochemical rearrangements involve radical intermediates generated by UV-induced hydrogen abstraction, leading to ring closure and rearranged heterocycles.
Research Findings and Optimization
- Reaction yields are optimized by controlling temperature, solvent polarity, and catalyst loading.
- The choice of substituents on the quinoline ring influences regioselectivity and cyclization efficiency.
- Use of palladium catalysts with specific ligands enhances the selectivity of heteroannulation steps.
- Photochemical methods require careful control of irradiation time and wavelength to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under controlled temperature and pressure.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- has been studied for its potential as an antileishmanial agent . It has shown efficacy in inhibiting the growth of Leishmania parasites, making it a candidate for further drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for drug discovery, particularly in the treatment of parasitic infections and possibly other diseases.
Industry: In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, it is believed to inhibit key enzymes or pathways essential for the survival of Leishmania parasites . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Antimicrobial Activity Comparison
Enzymatic Inhibition (Urease)
Pyrido[2,3-b]pyrazine derivatives (4–7) demonstrate urease inhibitory activity, with IC50 values ranging from 4.12 ± 1.18 mM (compound 5) to 11.91 ± 0.34 mM (compound 7) .
Table 2: Urease Inhibition IC50 Values
Computational and Electrochemical Properties
Pyrido[2,3-b]pyrazines have been analyzed via DFT for electronic properties and electrochemical DNA sensing . The target compound’s hexahydro core may reduce conjugation, leading to a higher HOMO-LUMO gap and altered redox behavior compared to aromatic analogs.
Biological Activity
Pyrido(2,3-b)quinolin-5-one, 1,2,3,4,5,10-hexahydro-1-methyl-10-phenacyl- is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyridoquinoline core, which is known for its ability to interact with biological targets. The synthesis of such compounds often involves cyclocondensation reactions using various substrates. For instance, the synthesis of related quinoline derivatives has been achieved through mild reaction conditions that yield high product purity and yield .
Antimicrobial Activity
Research has indicated that pyridoquinoline derivatives exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis and death. For example, derivatives similar to pyrido(2,3-b)quinolin-5-one demonstrated effectiveness against foodborne pathogens by compromising membrane integrity .
Anticancer Properties
The anticancer potential of pyrido(2,3-b)quinolin-5-one has been evaluated in several studies. Notably, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 28 |
| 4e | PC-3 | 38 |
| 3a | MDA-MB-231 | 48 |
These findings suggest that the compound may inhibit critical pathways in cancer cell proliferation by targeting proteins involved in cell cycle regulation .
The mechanism by which pyrido(2,3-b)quinolin-5-one exerts its biological effects is multifaceted. Studies indicate that it may act as an inhibitor of heat shock protein 90 (Hsp90), which plays a vital role in maintaining protein homeostasis within cells. By stabilizing client proteins like CDK-1 and Hsp70 without triggering the heat shock response, these compounds can effectively reduce cancer cell viability .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of pyridoquinoline derivatives, researchers found that compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate efficacy and determined that certain derivatives had a minimum inhibitory concentration (MIC) below 50 µg/mL against multiple strains .
Study 2: Anticancer Activity
Another study focused on the cytotoxic effects of pyrido(2,3-b)quinolin-5-one on prostate and breast cancer cell lines. Using MTS assays, researchers noted a dose-dependent decrease in cell viability across several concentrations. The most effective compounds were identified as those with modifications at specific positions on the quinoline ring .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for pyrido[2,3-b]quinolinone derivatives, and how can regioselectivity be controlled?
- Methodological Answer : The most common approach involves condensation reactions between 1,2-dicarbonyl compounds and 1,2-arylenediamines under reflux in ethanol or acetic acid. Regioselectivity can be influenced by catalysts like ammonium bifluoride, which stabilizes transition states through hydrogen bonding, as demonstrated in the synthesis of pyrido[2,3-b]pyrazines . Solvent choice (e.g., DMF) and reaction time are critical for kinetic vs. thermodynamic product formation, as observed in multicomponent syntheses .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of pyrido[2,3-b]quinolinone derivatives?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton splitting patterns to distinguish between fused-ring systems. For example, protons on the pyridoquinoline core exhibit distinct downfield shifts due to electron-withdrawing effects.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. In pyrido[2,3-b]pyrazines, characteristic cleavage occurs at the pyrazine ring .
- X-ray Crystallography : Resolves regiochemical ambiguities, as shown in studies of indeno-pyrido[2,3-b]pyrazines .
Q. What safety protocols are essential for handling pyrido[2,3-b]quinolinone derivatives in the lab?
- Methodological Answer :
- Storage : Keep in airtight containers at controlled temperatures (e.g., -20°C) to prevent degradation .
- Exposure Mitigation : Use fume hoods to avoid inhalation of fine particulates; wear nitrile gloves and lab coats to prevent dermal contact. Emergency procedures for spills include neutralization with inert adsorbents .
Advanced Research Questions
Q. How do computational methods (DFT, HOMO-LUMO analysis) predict the photophysical properties of pyrido[2,3-b]quinolinone derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to determine charge transfer efficiency. For example, methoxy substituents lower the band gap (Egap) by 0.11–0.23 eV, enhancing intramolecular charge transfer (ICT) .
- Solvatochromism Studies : Correlate solvent polarity with emission shifts, as seen in pyrido[2,3-b]pyrazine-based dyes .
Q. What experimental strategies resolve contradictions in biological activity data for pyrido[2,3-b]quinolinone derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate potency discrepancies (e.g., IC50 variations) using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolic Stability Testing : Assess hepatic microsomal degradation to rule out false negatives in anti-cancer screens .
- Structural Analog Comparison : Test derivatives with minor substituent changes (e.g., halogen vs. methoxy groups) to isolate pharmacophore contributions .
Q. How can electrochemical DNA sensing be optimized using pyrido[2,3-b]quinolinone derivatives?
- Methodological Answer :
- Electrode Modification : Immobilize compounds via π-π stacking on carbon nanotubes or graphene oxide to enhance signal-to-noise ratios .
- Differential Pulse Voltammetry (DPV) : Monitor guanine oxidation peaks at ~0.8 V (vs. Ag/AgCl) to detect DNA binding. Derivatives with lower Egap (e.g., compound 7 in ) show higher sensitivity due to improved charge transfer.
Data Contradiction Analysis
Q. Why do pyrido[2,3-b]quinolinone derivatives exhibit variable monoamine oxidase (MAO) binding in neurodegenerative disease models?
- Methodological Answer :
- Scaffold Comparison : Pyrido[2,3-b]pyrazines show reduced MAO-A off-target binding compared to pyrido[4,3-b]indoles, as confirmed via autoradiography in tauopathy models .
- Isotope-Labeled Tracers : Use [<sup>18</sup>F]-labeled analogs (e.g., [<sup>18</sup>F]PI-2620) to quantify binding specificity in vivo .
Q. How do reaction conditions (solvent, catalyst) lead to divergent regiochemical outcomes in multicomponent syntheses?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : In DMF, prolonged heating favors thermodynamically stable products (e.g., indeno-pyrido[2,3-b]pyrazines) via intermediate rearrangement .
- Catalyst Screening : Test Brønsted acids (e.g., acetic acid) vs. Lewis acids (e.g., ZnCl2) to shift selectivity, as reported for quinoxaline syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
